molecular formula C26H30F3N7O2S B12376286 FGFR1 inhibitor-10

FGFR1 inhibitor-10

Cat. No.: B12376286
M. Wt: 561.6 g/mol
InChI Key: QUPSSTNMTKCKSQ-UHFFFAOYSA-N
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Description

Fibroblast growth factor receptor 1 inhibitor-10 is a selective inhibitor of fibroblast growth factor receptor 1, which is a member of the receptor tyrosine kinase family. This compound has shown significant potential in inhibiting the phosphorylation of fibroblast growth factor receptor 1, making it a promising candidate for cancer therapy, particularly in tumors where fibroblast growth factor receptor 1 signaling is deregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fibroblast growth factor receptor 1 inhibitor-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of fibroblast growth factor receptor 1 inhibitor-10 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Fibroblast growth factor receptor 1 inhibitor-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the chemical reactions of fibroblast growth factor receptor 1 inhibitor-10 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .

Major Products: The major products formed from these reactions are typically derivatives of fibroblast growth factor receptor 1 inhibitor-10 with enhanced inhibitory activity against fibroblast growth factor receptor 1. These derivatives are further evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

Fibroblast growth factor receptor 1 inhibitor-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of fibroblast growth factor receptor inhibitors. In biology, it helps in understanding the role of fibroblast growth factor receptor 1 signaling in cellular processes such as proliferation, differentiation, and survival .

In medicine, fibroblast growth factor receptor 1 inhibitor-10 is being investigated for its potential to treat various cancers, including bladder, lung, and breast cancers, where fibroblast growth factor receptor 1 signaling is deregulated. Its ability to inhibit tumor growth and metastasis makes it a promising candidate for targeted cancer therapy . In the industry, fibroblast growth factor receptor 1 inhibitor-10 is used in the development of new therapeutic agents and as a reference compound in drug discovery .

Mechanism of Action

Properties

Molecular Formula

C26H30F3N7O2S

Molecular Weight

561.6 g/mol

IUPAC Name

N-methyl-2-[[2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C26H30F3N7O2S/c1-30-23(37)20-8-15-39-24(20)33-22-21(26(27,28)29)16-31-25(34-22)32-17-2-4-18(5-3-17)35-9-6-19(7-10-35)36-11-13-38-14-12-36/h2-5,8,15-16,19H,6-7,9-14H2,1H3,(H,30,37)(H2,31,32,33,34)

InChI Key

QUPSSTNMTKCKSQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)N4CCC(CC4)N5CCOCC5

Origin of Product

United States

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